molecular formula C13H11ClO B1601015 (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS No. 22494-48-0

(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1601015
CAS No.: 22494-48-0
M. Wt: 218.68 g/mol
InChI Key: SKCQMBTWYIRYCY-UHFFFAOYSA-N
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Description

Advanced Synthetic Methodologies for Biphenyl (B1667301) Construction

The construction of the biphenyl core is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. orgsyn.orgyoutube.com This reaction is valued for its high tolerance of various functional groups, its relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids. orgsyn.org Other important methods for biphenyl synthesis include the Ullmann, Stille, and Negishi couplings. acs.org

The Role of Biphenyls in Medicinal Chemistry

The biphenyl scaffold's ability to engage in non-covalent interactions, such as pi-stacking and hydrophobic interactions, makes it a valuable component in the design of ligands that bind to protein targets. youtube.com By modifying the substitution pattern on the phenyl rings, chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity. youtube.com For instance, biphenyl structures are central to the development of inhibitors for the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQMBTWYIRYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509530
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22494-48-0
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 4 Chloro 1,1 Biphenyl 4 Yl Methanol

Classical and Established Synthetic Routes

Traditional methods for constructing the biphenyl (B1667301) framework and introducing the hydroxymethyl group remain relevant in organic synthesis. These routes often involve multi-step sequences utilizing well-understood reaction mechanisms.

Grignard Reactions for Biphenylmethanol Synthesis

Grignard reactions represent a foundational method for carbon-carbon bond formation. cerritos.edulibretexts.org In the context of synthesizing (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, a plausible Grignard-based approach would involve the formation of a biphenyl structure followed by functionalization. One potential pathway begins with the synthesis of a 3-halo-2-methyl-[1,1'-biphenyl] intermediate through the cross-coupling of a Grignard reagent, such as 3-chloro-2-methylphenylmagnesium halide, with a halobenzene in the presence of a nickel or palladium catalyst. googleapis.com This biphenyl intermediate can then be converted into a new Grignard reagent, which subsequently reacts with formaldehyde (B43269) to yield the desired biphenylmethanol. googleapis.com

A significant challenge in Grignard coupling reactions is the potential for homo-coupling, where the Grignard reagent reacts with itself, leading to a mixture of products. googleapis.com The formation of biphenyl as a side product is a common issue, particularly at higher concentrations of the aryl halide and elevated reaction temperatures. libretexts.orgmnstate.edu Careful control of reaction conditions, such as temperature and reactant concentration, is crucial to maximize the yield of the desired cross-coupled product. mnstate.edu

Table 1: Illustrative Components for Grignard-based Biphenyl Synthesis

ComponentExampleRole
Grignard Precursor3-Chloro-2-methylphenyl halideForms the organomagnesium reagent
Coupling PartnerHalobenzene (e.g., Bromobenzene)Provides the second aryl ring
CatalystNickel(II) acetylacetonate (B107027) or Palladium metalFacilitates the cross-coupling reaction googleapis.com
SolventAnhydrous ether (e.g., Diethyl ether, THF)Stabilizes the Grignard reagent cerritos.edu
Functionalization AgentFormaldehydeIntroduces the hydroxymethyl group googleapis.com

Reduction of Corresponding Biphenyl Carbaldehyde Precursors

A more direct and often higher-yielding classical route to this compound involves the reduction of its corresponding aldehyde precursor, 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde. nih.govchemimpex.com This aldehyde, a stable, off-white to yellowish crystalline solid, is commercially available, providing a convenient starting point for the synthesis. chemimpex.comfishersci.comtcichemicals.comtcichemicals.com

The reduction of an aldehyde to a primary alcohol is a standard and highly efficient transformation in organic chemistry. A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires anhydrous conditions and more careful handling.

The general reaction is as follows:

Cl-C₆H₄-C₆H₄-CHO + [Reducing Agent] → Cl-C₆H₄-C₆H₄-CH₂OH

This method is often preferred for its high efficiency and the clean nature of the reaction, which simplifies purification of the final product.

Modern Metal-Catalyzed Cross-Coupling Approaches

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high efficiency, regioselectivity, and functional group tolerance. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl linkages. rsc.orgyonedalabs.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

To synthesize this compound, a Suzuki-Miyaura strategy would couple two key fragments. One approach involves reacting (4-hydroxymethyl)phenylboronic acid with 1-chloro-4-iodobenzene (B104392) (or another suitable halobenzene). Alternatively, 4-chlorophenylboronic acid can be coupled with a halo-benzyl alcohol derivative. The use of aryl chlorides, which are often less expensive and more readily available, is also a focus of modern Suzuki-Miyaura methodology. chemrxiv.org

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.orglibretexts.org

Table 2: Typical Components for Suzuki-Miyaura Synthesis of the Biphenyl Core

ComponentExample ReagentsRole
Organohalide 1-Chloro-4-iodobenzene, 4-Bromobenzyl alcoholElectrophilic coupling partner
Organoboron Reagent (4-Hydroxymethyl)phenylboronic acid, 4-Chlorophenylboronic acidNucleophilic coupling partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]Catalyzes the C-C bond formation rsc.orgproprogressio.hu
Ligand Triphenylphosphine (PPh₃)Stabilizes and activates the catalyst rsc.org
Base Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄)Activates the organoboron reagent rsc.orgproprogressio.hu
Solvent Dioxane, Toluene, Tetrahydrofuran (THF)Reaction medium

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. proprogressio.hu For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of less reactive aryl chlorides. organic-chemistry.org

Exploration of Other Transition Metal Catalysis in Biphenyl Formation

While palladium has been the dominant metal in cross-coupling chemistry, research has increasingly focused on more earth-abundant and cost-effective alternatives. Nickel-catalyzed cross-coupling reactions have emerged as a powerful option for biaryl synthesis. google.comacs.org Nickel catalysts can be particularly effective for coupling less reactive electrophiles like aryl chlorides. google.com

The mechanism of nickel-catalyzed coupling is similar in principle to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. In some processes, nickel catalysts can be used for both the formation of boronate ester intermediates and the subsequent cross-coupling step, offering a streamlined synthetic procedure. google.com For example, a process could involve the in-situ formation of a cyclic boronate ester from a diol and a borane (B79455) source, catalyzed by nickel, which then couples with an aryl halide, also under nickel catalysis. google.com

Regioselective Functionalization Strategies for Target Specificity

Achieving the correct substitution pattern (regioselectivity) is a critical challenge in the synthesis of complex molecules like this compound. researchgate.net The regiochemical outcome is largely determined by the starting materials and the synthetic method employed.

In metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, regioselectivity is inherently controlled by the positions of the halogen and the boron functional groups on the two reacting aryl rings. researchgate.net For instance, to specifically synthesize the 4,4'-substituted biphenyl core of the target molecule, one must start with a 4-substituted aryl halide and a 4-substituted arylboronic acid. This precise placement of reactive groups ensures the formation of the desired constitutional isomer.

Direct chlorination of biphenyl itself is a less controlled method, as it can lead to a mixture of chlorinated isomers, requiring subsequent separation to isolate the desired 4-chlorobiphenyl (B17849). google.com Therefore, modern cross-coupling methods, which build the biphenyl skeleton from pre-functionalized precursors, are generally preferred for achieving high regioselectivity. The development of methods for the regioselective synthesis of complex molecules continues to be an active area of research. rsc.org

Chemical Transformations and Derivatization of 4 Chloro 1,1 Biphenyl 4 Yl Methanol

Chemical Reactivity of the Hydroxyl Moiety

The primary alcohol group in (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a key site for chemical modification, readily undergoing oxidation, etherification, and esterification reactions.

Oxidation Pathways and Mechanisms

The oxidation of the hydroxymethyl group in this compound can yield either the corresponding aldehyde, 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde, or the carboxylic acid, 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.govnbinno.com

Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for this transformation. For instance, the biocatalytic oxidation of racemic this compound using Nocardia corallina B-276 has been shown to enantioselectively oxidize the (S)-enantiomer to 4-chlorobenzophenone, leaving the (R)-alcohol enriched. bioline.org.br This highlights a method for kinetic resolution.

The oxidation of related dihydroxy-4-chlorobiphenyl metabolites by prostaglandin (B15479496) H synthase can lead to the formation of reactive electrophilic quinones. nih.gov This proceeds through a mechanism involving the formation of semiquinones and subsequently quinones, which are susceptible to nucleophilic attack. nih.gov

Table 1: Oxidation Products of this compound and Related Compounds

Starting Material Oxidizing Agent/Catalyst Product Reference
This compound General oxidizing agents (e.g., KMnO4, CrO3) 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
This compound Stronger oxidizing conditions 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid chemicalbook.com
(±)-4-(chlorophenyl)phenylmethanol Nocardia corallina B-276 4-chlorobenzophenone and (R)-4-(chlorophenyl)phenylmethanol bioline.org.br
dihydroxy-4-chlorobiphenyl metabolites Prostaglandin H synthase Corresponding quinones nih.gov

Etherification and Esterification Reactions

The hydroxyl group of this compound can be converted into ethers and esters through various established synthetic protocols. Etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base.

Esterification is typically performed by reacting the alcohol with a carboxylic acid, acyl chloride, or anhydride. For example, the reaction with 4-chlorobutyryl chloride would yield the corresponding 4-chlorobutyl ester. researchgate.net The synthesis of related biphenyl (B1667301) esters, such as methyl (S)-α-hydroxy-α-biphenylacetate, has been achieved from 4-biphenylacetyl chloride. prepchem.com These reactions are fundamental for creating derivatives with altered physical and chemical properties.

Reactions Involving the Biphenyl Core

The biphenyl scaffold of this compound can also undergo chemical modifications, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on Chlorobiphenyl Systems

The biphenyl ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. youtube.com The two phenyl rings influence each other's reactivity, and the presence of the chloro and hydroxymethyl groups will direct incoming electrophiles. Generally, electrophilic attack on the biphenyl system favors the ortho and para positions of the unsubstituted ring due to its activating nature. youtube.com However, the specific regioselectivity can be complex and influenced by the reaction conditions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.orgmasterorganicchemistry.com For instance, biphenyl itself reacts with chlorosulfonic acid to form [1,1'-biphenyl]-4-sulfonyl chloride. The chlorination of biphenyl can be achieved using chlorine in the presence of a ring-chlorination catalyst. google.com

Nucleophilic Substitutions and Amination Reactions

The chlorine atom on the biphenyl ring is a site for nucleophilic aromatic substitution (SNAr), although this typically requires activating groups or specific catalytic systems. researchgate.netnih.gov A more prevalent method for introducing nitrogen-containing functional groups is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrug.nl

The Buchwald-Hartwig amination allows for the coupling of aryl halides, including 4-chlorobiphenyl (B17849) derivatives, with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org Various generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction. wikipedia.orgbeilstein-journals.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Aryl Halide Amine Catalyst/Ligand System Product Reference
Aryl halides/triflates Primary/secondary amines Palladium catalysts Aryl amines organic-chemistry.org
4-bromo-3-methylaniline Pd/C 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid (after further steps) acs.org
2- or 4-bromo isomers of 3-benzyl ether estrone (B1671321) Aniline Pd(OAc)2/X-Phos Aminated estrone derivatives beilstein-journals.org
Aryl bromides Aminostannanes P(o-tol)3/Palladium complexes Aryl amines rug.nl

Multi-Component Reactions for Scaffold Diversification

While specific examples directly involving this compound in multi-component reactions (MCRs) are not extensively detailed in the provided context, the functional groups present on the molecule make it a potential substrate for such reactions. MCRs are powerful synthetic strategies that allow for the construction of complex molecules in a single step by combining three or more reactants.

For example, the aldehyde derivative, 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde, could potentially be used in Ugi or Passerini reactions. The Ugi reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide derivative. The diversification of scaffolds using MCRs is a prominent area of research for creating libraries of compounds for various applications. beilstein-journals.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Synthetic Building Block for Drug Candidates

The structural framework of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol makes it an ideal starting point for the creation of complex pharmaceutical compounds. Chemists can modify its functional groups to build molecules with specific biological targets.

One of the most prominent applications of this compound is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat high blood pressure and related cardiovascular conditions. rsc.org

Telmisartan Intermediates:

In the synthesis of Telmisartan, this compound serves as a key precursor. arkat-usa.org A common synthetic route involves the Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, which yields [2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-yl]methanol. rjpbcs.com This intermediate is then treated with thionyl chloride to produce the key intermediate, 2-(4'-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole. rjpbcs.com This chloromethyl derivative is then used in subsequent alkylation and hydrolysis steps to construct the final Telmisartan molecule. arkat-usa.orgrjpbcs.com Several synthesis strategies for Telmisartan highlight the importance of biphenyl (B1667301) intermediates derived from or similar in structure to this compound. rsc.orgchemicalbook.comnih.gov

Losartan Intermediates:

Similarly, in the synthesis of Losartan, another widely used ARB, biphenyl intermediates are crucial. chemicalbook.comchemicalbook.comnih.gov While the exact starting material may vary, the synthesis of Losartan involves the construction of a biphenyl tetrazole imidazole (B134444) structure. chemicalbook.comchemicalbook.comguidechem.com The synthesis often starts from methyl 4'-methylbiphenyl-2-carboxylate, which is then elaborated through several steps to introduce the imidazole and tetrazole rings. chemicalbook.comchemicalbook.com The core biphenyl structure, which can be conceptually derived from precursors like this compound, is fundamental to the final drug's ability to block the angiotensin II receptor. nih.gov

Drug CandidateRole of this compound or its AnalogsKey Synthetic Step
TelmisartanPrecursor to key biphenyl intermediates. arkat-usa.orgSuzuki coupling to form the biphenyl core, followed by chlorination of the methanol (B129727) group. rjpbcs.com
LosartanThe biphenyl scaffold is a core structural element. chemicalbook.comnih.govMulti-step synthesis involving the formation of the imidazole and tetrazole rings on a biphenyl framework. chemicalbook.comchemicalbook.com

Beyond cardiovascular drugs, this compound has been utilized in the development of agonists for the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.govbohrium.com TAAR1 is a receptor in the brain that is a promising target for the treatment of psychiatric disorders like schizophrenia. nih.govresearchgate.net

In one study, a library of compounds was synthesized and screened for TAAR1 agonistic activity. nih.gov This led to the discovery of a potent agonist, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764), which demonstrated efficacy in animal models of schizophrenia. nih.govnih.gov The synthesis of this and related compounds likely involves using this compound or a closely related derivative as a starting material to introduce the chlorobiphenyl moiety into the final triazole structure. nih.gov The development of novel TAAR1 agonists represents an expanding area of medicinal chemistry where this building block is proving valuable. syncsci.com

The biphenyl methanol scaffold is versatile and has been explored for the synthesis of other classes of antihypertensive agents beyond ARBs. primescholars.comnih.govresearchgate.netresearchgate.net Research into new antihypertensive drugs often involves creating libraries of compounds with varied structural features to identify novel mechanisms of action. primescholars.com The this compound structure provides a solid foundation for such exploratory synthesis. researchgate.net By modifying the functional groups and their positions on the biphenyl rings, chemists can fine-tune the pharmacological properties of the resulting molecules. researchgate.net

Investigation of Inherent Biological Activities of this compound Derivatives

While primarily used as a synthetic building block, derivatives of this compound have also been investigated for their own potential biological activities.

There is growing interest in the antimicrobial properties of various synthetic compounds, including those with biphenyl structures. researchgate.netnih.govijpp.org.injapsonline.com Methanol extracts of various natural and synthetic compounds are often screened for their ability to inhibit the growth of bacteria and fungi. nih.govjmb.or.kr While direct studies on the antimicrobial efficacy of this compound itself are not extensively reported, the broader class of biphenyl compounds has shown potential in this area. The structural features of these molecules can allow them to interact with microbial cell membranes or essential enzymes, leading to growth inhibition. ijpp.org.in

Derivative ClassPotential Biological ActivityRationale for Investigation
Biphenyl CompoundsAntimicrobialThe lipophilic nature of the biphenyl core may facilitate interaction with microbial cell membranes. ijpp.org.in
Methanol-soluble derivativesAnti-inflammatoryMany methanol-soluble plant extracts and synthetic compounds exhibit anti-inflammatory properties. nih.govresearchgate.net

Inflammation is a key pathological process in many diseases, and the search for new anti-inflammatory agents is a major focus of pharmaceutical research. nih.govresearchgate.netresearchgate.netamanote.com Methanol extracts of various compounds are frequently evaluated for their anti-inflammatory potential in preclinical models. nih.govresearchgate.net Although specific data on the anti-inflammatory properties of this compound are limited, the general class of biphenyls has been explored in this context. The mechanism of action could involve the inhibition of inflammatory enzymes or signaling pathways.

Cytotoxic Activity in Cancer Cell Lines

Research into the anticancer potential of biphenyl derivatives has revealed promising cytotoxic activities against various cancer cell lines. While direct and extensive cytotoxic data for this compound across a wide range of cancer cell lines is not broadly published, studies on structurally related hydroxylated biphenyl compounds provide significant insights.

Two such compounds, closely related to this compound, have demonstrated notable antitumor potential against malignant melanoma cells. nih.gov These compounds, referred to as compounds 11 and 12 in the study, exhibited significant dose-dependent inhibition of melanoma cell proliferation and were shown to induce long-lasting and irreversible effects. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, underscore their potency.

Interactive Table: Cytotoxic Activity of Hydroxylated Biphenyl Compounds Against Melanoma Cells

CompoundIC50 Value (μM)Cell Line
Compound 111.7 ± 0.5Melanoma
Compound 122.0 ± 0.7Melanoma
Data sourced from a study on hydroxylated biphenyls structurally related to curcumin. nih.gov

Furthermore, a series of biphenyl methanone (B1245722) (BPM) derivatives have been evaluated for their cytotoxic effects. While these compounds showed weak antimycobacterial activity, their cytotoxicity was assessed on V79 fibroblast cells. Most of the BPM derivatives did not exhibit significant cytotoxicity at concentrations up to 0.35 mmol/l. nih.gov However, derivatives containing SO2CH3 and NO2 groups did show some level of toxicity. nih.gov This suggests that the nature and position of substituents on the biphenyl core are critical determinants of cytotoxicity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Biphenylmethanol Derivatives

The systematic investigation of how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is a cornerstone of drug discovery. For biphenylmethanol derivatives, SAR studies aim to identify the key structural features that govern their therapeutic effects and to guide the design of more potent and selective analogs.

The fundamental principle of SAR is that even minor modifications to a molecule's structure can lead to substantial changes in its biological activity, including its potency, selectivity, metabolic stability, and toxicity. oncodesign-services.com In the context of biphenyl derivatives, research has shown that the nature and position of substituents on the phenyl rings are crucial. For instance, in a series of 1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com Similarly, studies on other scaffolds like phenylpyrazoles have demonstrated that specific substitutions on the biphenyl moiety can significantly enhance potency. nih.gov

For hydroxylated biphenyl compounds with anticancer activity, the spatial arrangement of the hydroxyl groups and other substituents on the biphenyl core are critical for their interaction with biological targets. The comparison between different hydroxylated biphenyls reveals that these structural variations influence their antitumor potential. nih.gov The planarity of the biphenyl system, which can be affected by steric hindrance from substituents, also plays a role in its biological interactions.

The general approach to SAR studies involves the synthesis of a series of analogs where specific parts of the lead molecule are systematically modified. oncodesign-services.com These modifications can include:

Ring substitutions: Introducing or altering substituents on the aromatic rings.

Alteration of linking groups: Modifying the linker connecting the two phenyl rings.

Introduction of chiral centers: Creating stereoisomers to assess stereochemical requirements for activity. pharmacy180.com

By evaluating the biological activity of these analogs, researchers can build a comprehensive understanding of the SAR, which is instrumental in optimizing lead compounds into viable drug candidates. oncodesign-services.com

Elucidation of Molecular Mechanisms of Action and Target Interactions

Understanding the molecular mechanisms by which a compound exerts its therapeutic effect is crucial for its development as a drug. For this compound and its derivatives, research points towards several potential mechanisms, primarily revolving around the disruption of cellular processes essential for cancer cell survival.

A key insight comes from studies on the metabolism of 4-chlorobiphenyl (B17849). Its metabolite, 4-chloro-4'-biphenylol, has been shown to act as both an uncoupler and an inhibitor of mitochondrial oxidative phosphorylation. nih.gov This dual action effectively prevents the synthesis of ATP, the cell's primary energy currency, which can be a critical factor in inducing cell death. nih.gov Specifically, 4-chloro-4'-biphenylol was found to inhibit the electron transfer between NADH and Coenzyme Q. nih.gov

Another potential mechanism for biphenyl-containing compounds is the induction of apoptosis, or programmed cell death. The two hydroxylated biphenyl compounds with activity against melanoma were found to induce apoptosis, as confirmed by annexin (B1180172) V and TUNEL assays. nih.gov The underlying mechanism involved the activation of caspases and the cleavage of PARP, key events in the apoptotic cascade. nih.gov Furthermore, these compounds were observed to cause an arrest in the G2/M phase of the cell cycle. nih.gov

The generation of reactive oxygen species (ROS) is another plausible mechanism of action. Some pyrazolopyrimidine derivatives, which can also contain biphenyl moieties, have been reported to generate ROS in cancer cells, leading to a loss of mitochondrial membrane potential and subsequent apoptosis. biorxiv.org This suggests that compounds like this compound could potentially exert their cytotoxic effects through the induction of oxidative stress.

In essence, the molecular mechanism of action for this compound and its analogs likely involves a multi-faceted attack on cancer cells, potentially including the disruption of energy metabolism, induction of apoptosis, and generation of cytotoxic ROS. The specific molecular targets, such as enzymes or receptors, are often identified through these mechanistic studies.

Advanced Characterization Techniques for Research on 4 Chloro 1,1 Biphenyl 4 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

In the ¹H NMR spectrum, the protons on the two phenyl rings of the biphenyl (B1667301) core exhibit distinct chemical shifts, typically appearing in the aromatic region (approximately 7.3 to 7.7 ppm). chemicalbook.com The protons on the chlorinated ring and the methanol-substituted ring will have slightly different electronic environments, leading to separate, albeit potentially overlapping, signals. The splitting patterns of these aromatic protons (e.g., doublets, triplets, or multiplets) reveal the substitution pattern on the rings. The benzylic protons of the methanol (B129727) group (-CH₂OH) would produce a characteristic singlet or doublet around 4.6-4.7 ppm, while the hydroxyl proton (-OH) would appear as a broad singlet whose position can vary depending on solvent and concentration. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for structurally similar compounds.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (unsubstituted ring)7.30 - 7.55Multiplet
Aromatic Protons (chloro-substituted ring)7.40 - 7.65Multiplet
Methylene Protons (-CH₂OH)~4.7Singlet/Doublet
Hydroxyl Proton (-OH)VariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for structurally similar compounds. wiley-vch.de

Carbon Type Predicted Chemical Shift (δ, ppm)
Benzylic Carbon (-CH₂OH)~65
Aromatic Carbons (C-H)127 - 130
Aromatic Carbon (C-Cl)~133
Quaternary Aromatic Carbons139 - 145

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org

Upon electron ionization (EI), the molecule will form a molecular ion [M]⁺. For this compound (C₁₃H₁₁ClO), the expected molecular ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 218.05 g/mol ). The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. restek.com

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for related biphenyl compounds include: nih.govresearchgate.net

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O): [M - 29]⁺ or [M - 30]⁺

Loss of the chlorophenyl moiety: Cleavage of the bond between the two phenyl rings.

Formation of a stable dibenzofuran-type cation: This can occur through the loss of HCl from the molecular ion. nih.gov

Analysis of these fragments allows researchers to piece together the structure of the parent molecule.

Table 3: Key Mass Spectrometry Fragments for this compound This table is generated based on common fragmentation patterns for related structures. nih.govlibretexts.org

Fragment Description Approximate m/z
[C₁₃H₁₁ClO]⁺Molecular Ion [M]⁺218
[C₁₃H₁₁³⁷ClO]⁺Isotope Peak [M+2]⁺220
[C₁₃H₁₀Cl]⁺Loss of OH201
[C₁₂H₈Cl]⁺Loss of CH₂O188
[C₇H₇O]⁺Phenylmethanol cation107
[C₆H₄Cl]⁺Chlorophenyl cation111

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scielo.org.za To perform this analysis, a high-quality single crystal of this compound must first be grown. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically analyzed to build a detailed model of the crystal lattice and the molecule's structure within it.

The analysis provides a wealth of structural data, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure.

Crystal packing: Information on how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (involving the hydroxyl group) and π-π stacking between the aromatic rings. scielo.org.za

Although a crystal structure for this compound itself is not publicly available, data from analogous structures, such as furan-2,5-diylbis((4-chlorophenyl)methanol), provide insight into the expected structural parameters. researchgate.net

Table 4: Expected Crystal Structure Parameters for this compound This table is generated based on data from analogous crystal structures. scielo.org.zaresearchgate.net

Parameter Description Expected Value
Crystal SystemThe symmetry system of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/n, P2₁/c
C-C Bond Length (Aromatic)The length of the carbon-carbon bonds in the phenyl rings.~1.39 Å
C-Cl Bond LengthThe length of the carbon-chlorine bond.~1.74 Å
C-O Bond LengthThe length of the carbon-oxygen bond in the methanol group.~1.43 Å
Biphenyl Dihedral AngleThe twist angle between the two phenyl rings.20° - 50°

Spectroscopic Methods in Reaction Monitoring and Purity Assessment (e.g., FTIR, UV-Vis)

In addition to structural confirmation, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to monitor the progress of reactions that synthesize this compound and to assess the purity of the final product. rsc.org

FTIR Spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, key absorption bands would include:

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

Peaks in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

A strong peak around 1000-1260 cm⁻¹ from the C-O stretching of the primary alcohol.

A sharp peak around 1090 cm⁻¹ characteristic of the C-Cl stretch.

During a synthesis, such as the reduction of (4'-Chloro-[1,1'-biphenyl]-4-yl)carbaldehyde to the target alcohol, FTIR can be used to monitor the disappearance of the aldehyde's carbonyl (C=O) peak (typically around 1700 cm⁻¹) and the appearance of the alcohol's broad O-H peak. nih.gov

UV-Vis Spectroscopy provides information about the conjugated π-electron system of the biphenyl core. The biphenyl chromophore absorbs UV light, and the position and intensity of the absorption maximum (λ_max) can be sensitive to the substituents on the rings. This technique is particularly useful for reaction monitoring where there is a change in conjugation between the starting material and the product. researchgate.netscielo.br By tracking the change in absorbance at a specific wavelength over time using Beer-Lambert's law, the reaction kinetics can be studied. It can also serve as a quality control method to quantify the amount of compound in a solution. mdpi.com

Table 5: Characteristic FTIR Absorption Bands for this compound This table is generated based on standard FTIR correlation tables. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Primary Alcohol (C-O)C-O Stretch1000 - 1260
Aryl Chloride (C-Cl)C-Cl Stretch~1090

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking for Binding Affinity Prediction and Mechanism Elucidation

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.govunar.ac.id This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, docking studies are particularly relevant in the context of its potential interaction with enzymes like aldo-keto reductase 1B10 (AKR1B10), a protein implicated in various cancers. researchgate.netnih.govfrontiersin.org

Docking algorithms explore the conformational space of the ligand within the protein's active site, calculating a score that represents the binding affinity. nih.gov This score is typically based on a force field that evaluates various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov In the case of this compound, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the biphenyl (B1667301) core provides a significant hydrophobic surface for interaction. The chlorine atom can also participate in halogen bonding, further influencing the binding orientation and affinity.

Studies on related biphenyl derivatives as inhibitors of enzymes like sulfatases have demonstrated the importance of the biphenyl scaffold in establishing key interactions within the active site. nih.gov While specific docking studies for this compound are not extensively documented in publicly available literature, the binding modes of similar inhibitors against targets like AKR1B10 provide a strong predictive framework. For instance, the binding of inhibitors to AKR1B10 often involves interactions with key residues in the active site, and the biphenyl moiety can occupy a hydrophobic pocket. researchgate.netmdpi.com

To illustrate the potential binding affinity, a table of related compounds and their inhibitory activities against a relevant target is presented below.

Compound/InhibitorTarget EnzymeIC50 (µM)Reference
9-methyl-2,3,7-trihydroxy-6-fluoroneAKR1B100.4 researchgate.net
ApigeninAKR1B10- nih.gov
LuteolinAKR1B10- nih.gov
7-hydroxyflavoneAKR1B10- nih.gov
Biphenyl ether derivativesSulfatase-2Varies nih.gov
Biphenyl derivativesSulfatase-2Varies nih.gov

This table presents inhibitory activities of compounds structurally related to or sharing features with this compound, highlighting the potential for this class of molecules to interact with biological targets. The specific IC50 values for some compounds were not provided in the source material.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed picture of the conformational flexibility and dynamic behavior of a molecule in its environment, be it in solution or bound to a protein. nih.govnjit.edu For this compound, MD simulations can reveal crucial information about its conformational landscape.

When studying the interaction of this compound with a protein, MD simulations can be performed on the ligand-protein complex obtained from docking studies. These simulations can assess the stability of the predicted binding pose and reveal dynamic interactions that are not captured by static docking. For example, the simulations can show how water molecules in the active site mediate interactions between the ligand and the protein, or how the protein's structure adapts to the presence of the ligand. Recent advancements in MD simulations also allow for the identification of cryptic binding sites, which are sites that are not apparent in the static crystal structure of a protein but can be revealed through the protein's dynamic motions. mdpi.com

The table below summarizes the key insights that can be gained from molecular dynamics simulations of this compound.

Simulation TypeInformation GainedRelevance
Solvated LigandConformational preferences, torsional energy landscape, solvent interactions.Understanding the inherent flexibility and shape of the molecule.
Ligand-Protein ComplexStability of binding pose, dynamic interactions, role of water molecules, protein conformational changes.Refining docking predictions and understanding the mechanism of binding.
Free ProteinIdentification of cryptic binding sites, protein flexibility.Discovering novel binding opportunities for the ligand.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. illinois.eduripublication.com These methods provide a fundamental understanding of a molecule's reactivity, spectroscopic properties, and other chemical characteristics. nih.govosti.gov For this compound, quantum chemical calculations can elucidate key electronic features that govern its interactions.

One of the primary applications of these calculations is the determination of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Quantum chemical calculations can also provide a detailed map of the electron density distribution, revealing the partial charges on each atom. This information is crucial for understanding electrostatic interactions, which play a significant role in molecular recognition and binding. The molecular electrostatic potential (MEP) can be calculated to visualize the regions of a molecule that are electron-rich (and thus likely to interact with positive charges) and electron-poor (likely to interact with negative charges).

The table below lists some of the key properties of this compound that can be determined through quantum chemical calculations and their significance.

Calculated PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons in a chemical reaction.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons in a chemical reaction.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.
Atomic Partial ChargesThe distribution of electron charge among the atoms in the molecule.Helps in understanding electrostatic interactions and hydrogen bonding potential.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential around the molecule.Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and long-range electrostatic interactions.

Emerging Applications and Interdisciplinary Research Frontiers

Potential in Materials Science and Polymer Chemistry

While specific research on the direct application of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in materials science is nascent, its structural features suggest significant potential. The hydroxyl group (-CH₂OH) on the biphenyl (B1667301) structure is a key functional group for initiating polymerization reactions. For instance, a structurally similar compound, Biphenyl-4-methanol, is known to act as a monofunctional alcohol initiator for the ring-opening polymerization of monomers like trimethylene carbonate (TMC) and for the copolymerization of ε-caprolactone and TMC sigmaaldrich.com. This suggests that this compound could similarly be employed as an initiator to synthesize polymers with a biphenyl moiety.

The incorporation of the rigid, planar biphenyl unit into a polymer backbone can impart desirable properties such as enhanced thermal stability, mechanical strength, and specific optical or electronic characteristics. The presence of the chlorine atom further modifies these properties, potentially increasing flame retardancy or altering the polymer's solubility and liquid crystalline behavior. The development of novel polymers from this compound could lead to advanced materials for electronics, aerospace, or specialty coatings.

Research into related biphenyl compounds has demonstrated their utility as building blocks for various materials. For example, 4,4'-dimethyl-1,1'-biphenyl has been synthesized through various methods for potential use in organic materials orgsyn.org. The functional group on this compound provides a direct handle for integration into polymer chains, a significant advantage in the design of functional materials.

Environmental Fate and Degradation Studies of Related Chlorobiphenyl Compounds

This compound belongs to the broader class of chlorinated biphenyls, which includes the well-known group of polychlorinated biphenyls (PCBs). PCBs are recognized as persistent organic pollutants due to their chemical stability and resistance to degradation, leading to their widespread presence and bioaccumulation in the environment. researchgate.netwikipedia.org Understanding the environmental fate of these compounds is therefore of critical importance.

The degradation of chlorobiphenyls in the environment can occur through several mechanisms, primarily microbial biodegradation and photodegradation.

Microbial Biodegradation:

Microorganisms play a crucial role in the breakdown of chlorobiphenyls. frontiersin.org This bioremediation can occur under both aerobic and anaerobic conditions. nih.gov

Aerobic Degradation: In the presence of oxygen, bacteria can degrade chlorobiphenyls, particularly those with fewer chlorine atoms. frontiersin.org The process often involves a co-metabolism pathway where the biphenyl structure is used as a growth substrate. frontiersin.orgnih.gov Bacteria such as Achromobacter, Pseudomonas, and Ralstonia have been identified as capable of degrading chlorobiphenyls. nih.govcdnsciencepub.comnih.gov The degradation pathway typically starts with the dioxygenation of the less chlorinated benzene (B151609) ring, followed by ring cleavage. frontiersin.orgresearchgate.net For example, studies on 4-chlorobiphenyl (B17849) (4-CBP) have shown that it can be degraded by bacterial consortia, initially converting it to 4-chlorobenzoic acid (4-CBA), which is then further metabolized. nih.gov However, the complete mineralization to CO₂, H₂O, and HCl can be challenging, and sometimes chlorinated intermediate products may accumulate. cdnsciencepub.comresearchgate.net

Anaerobic Degradation: In environments without oxygen, such as deep sediments, anaerobic bacteria can dechlorinate more highly chlorinated biphenyls. nih.govwikipedia.org This process, known as reductive dechlorination, involves the removal of chlorine atoms and their replacement with hydrogen. nih.gov This initial dechlorination is a critical step as it makes the resulting less-chlorinated biphenyls more susceptible to subsequent aerobic degradation. wikipedia.org

Several strategies are being explored to enhance the bioremediation of PCB-contaminated soils and sediments, including biostimulation (adding nutrients to stimulate native microorganisms) and bioaugmentation (introducing specific PCB-degrading bacteria to a site). frontiersin.orgnih.govnih.gov

Photodegradation:

Sunlight can also contribute to the breakdown of chlorobiphenyls. taylorfrancis.comnih.gov Photodegradation can occur through direct photolysis, where the molecule absorbs light energy, leading to the cleavage of carbon-chlorine bonds. nih.govosti.gov The rate of this reductive dechlorination is often faster in hydroxylic solvents like methanol (B129727). taylorfrancis.com Indirect photolysis also occurs, driven by reactive species present in sunlit natural waters, such as hydroxyl radicals and singlet oxygen. nih.gov Studies on 2-chlorobiphenyl (B15942) have shown that reactions with hydroxyl radicals and direct photolysis are major degradation pathways in water. nih.gov

The environmental fate of this compound itself is not extensively documented, but based on the behavior of related monochlorinated biphenyls, it is expected to be more susceptible to biodegradation and photodegradation than highly chlorinated PCBs. The presence of the hydroxyl group might also influence its water solubility and bioavailability to microorganisms.

Table of Degradation Processes for Related Chlorobiphenyl Compounds

Degradation ProcessDescriptionKey Factors & OrganismsTypical Products
Aerobic Biodegradation Microbial breakdown in the presence of oxygen, often via co-metabolism. frontiersin.orgnih.gov- Oxygen Availability- Presence of co-substrates (e.g., biphenyl)- Bacterial species (Pseudomonas, Achromobacter, Ralstonia) nih.govcdnsciencepub.comnih.govChlorobenzoic acids, ring-cleavage products. nih.govresearchgate.net
Anaerobic Biodegradation Microbial removal of chlorine atoms (reductive dechlorination) in the absence of oxygen. nih.gov- Anaerobic conditions- Presence of specific dehalogenating bacteriaLess-chlorinated biphenyls. wikipedia.org
Photodegradation Breakdown caused by exposure to sunlight (UV radiation). taylorfrancis.comnih.gov- Wavelength and intensity of light- Presence of photosensitizers or reactive species (e.g., hydroxyl radicals) taylorfrancis.comnih.govLess-chlorinated biphenyls, hydroxylated derivatives. taylorfrancis.comosti.gov

Future Directions and Challenges in 4 Chloro 1,1 Biphenyl 4 Yl Methanol Research

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of biphenyl (B1667301) compounds, including (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on the adoption of green chemistry principles to mitigate environmental impact and improve economic viability. rsc.orgresearchgate.net Key areas of advancement include the development of processes that reduce waste, use less hazardous chemicals, and are more energy-efficient. mdpi.com

Challenges in conventional synthesis often involve the use of transition metal catalysts, organic solvents, and multi-step procedures. Green alternatives aim to overcome these limitations. Promising future methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com Its application to cross-coupling reactions for biphenyl synthesis is a significant area of interest.

Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity and operates under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. researchgate.netmdpi.com The enzymatic synthesis of chiral alcohols and other derivatives is a particularly promising avenue.

Solvent-Free or Greener Solvent Reactions: Research into solvent-free reaction conditions, such as mechanochemical grinding, or the use of benign solvents like water or supercritical fluids, is a core principle of green chemistry. mdpi.comresearchgate.net

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused addresses the economic and environmental costs associated with homogeneous catalysts used in many coupling reactions. nih.gov

Table 1: Comparison of Synthetic Approaches for Biphenyl Compounds

Feature Traditional Synthetic Methods (e.g., Suzuki Coupling) Green Chemistry Approaches
Catalyst Often homogeneous (e.g., Palladium complexes) Heterogeneous, reusable catalysts; Biocatalysts (enzymes) mdpi.comnih.gov
Solvents Typically organic solvents (e.g., Toluene, THF) Water, supercritical fluids, ionic liquids, or solvent-free conditions mdpi.com
Energy Input Conventional heating (oil baths, heating mantles) Microwave irradiation, ultrasound, mechanochemistry mdpi.com
Waste Generation Higher E-factor (kg waste/kg product) Lower E-factor, reduced byproducts researchgate.net

| Atom Economy | Can be variable | Generally higher, especially in one-pot reactions researchgate.net |

Exploration of Novel Bioactive Scaffolds Derived from the Compound

The this compound structure serves as a valuable scaffold for the design and synthesis of new biologically active molecules. Its biphenyl core is present in numerous pharmaceuticals, and the chloro and methanol (B129727) functionalities provide reactive handles for chemical modification.

Future research will focus on using this compound as a building block to create libraries of derivatives for screening against various therapeutic targets. For instance, the biphenyl methanol moiety is a key structural feature in the angiotensin II receptor blocker Losartan, used to treat high blood pressure, highlighting the therapeutic potential of this chemical class. wikipedia.org Research has also shown that derivatives of o-(biphenyl-3-ylmethoxy)nitrophenyl can act as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway, with significant anticancer efficacy in preclinical models. nih.gov

Derivatization strategies to explore include:

Esterification and Etherification: Modifying the hydroxyl group to form esters and ethers can alter the compound's lipophilicity and pharmacokinetic properties, potentially leading to new activities.

Oxidation: Oxidation of the methanol group to an aldehyde or carboxylic acid opens up further synthetic possibilities for creating more complex molecules like amides or for use in condensation reactions.

Substitution Reactions: Replacing the chloro group via nucleophilic aromatic substitution or cross-coupling reactions can introduce new functional groups, leading to diverse chemical scaffolds.

Heterocyclic Integration: Using the methanol group to build or attach heterocyclic rings, which are common in marketed drugs, can generate novel chemical entities with unique pharmacological profiles. researchgate.net

Table 2: Potential Bioactive Scaffolds from this compound

Derivative Class Potential Therapeutic Target/Application Rationale/Example
Imidazole (B134444) Derivatives Angiotensin II Receptor Blockers, Antifungals The core structure of Losartan contains an imidazole ring attached to a biphenyl-methanol-like framework. wikipedia.org
Nitro-aromatic Ethers Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1) Biphenyl-methoxy structures have been successfully designed as PD-1/PD-L1 inhibitors for cancer therapy. nih.gov
Tetrazole Derivatives Antihypertensive Agents The tetrazole group is a key acidic pharmacophore in the sartan class of drugs, including Losartan. wikipedia.orgbldpharm.com

| Carboxylic Acid Esters | Anti-inflammatory, Various | Esterification is a common prodrug strategy to improve absorption and delivery. |

Advanced Mechanistic Investigations via In Silico and In Vitro Approaches

A deep understanding of how derivatives of this compound interact with biological systems is crucial for rational drug design. Future research will heavily rely on a synergistic combination of computational (in silico) and experimental (in vitro) methods to elucidate mechanisms of action and predict metabolic fate.

In Silico Approaches: Computational chemistry allows for the rapid screening of virtual compound libraries and provides insights into molecular interactions at the atomic level.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target, such as an enzyme or receptor active site. researchgate.net It can be used to prioritize which derivatives of this compound are most likely to be active, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing a more accurate assessment of binding stability. researchgate.net

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

In Vitro Approaches: Laboratory-based assays are essential for validating computational predictions and providing concrete biological data.

Metabolism Studies: Incubating the compound with liver microsomes or hepatocytes is a standard method to study its metabolic pathways. nih.gov Studies on similar compounds like 4-chlorobiphenyl (B17849) show that it is metabolized by the cytochrome P-450 system into hydroxylated derivatives, which can have different biological activity than the parent compound. nih.govnih.gov Understanding this biotransformation is critical.

Enzyme Inhibition Assays: These experiments directly measure the ability of a compound to inhibit the activity of a target enzyme, confirming predictions from molecular docking.

Cell-Based Assays: Testing derivatives on cultured human cells can provide information on their efficacy, cytotoxicity, and mechanism of action in a more biologically relevant context.

Table 3: Mechanistic Investigation Techniques

Technique Type Information Gained Relevance to Research
Molecular Docking In Silico Binding affinity and mode of interaction with a biological target. researchgate.net Prioritizes synthesis of derivatives with high predicted activity.
ADMET Screening In Silico Prediction of pharmacokinetic and toxicity profiles. nih.gov Early identification of candidates with drug-like properties.
Liver Microsome Assays In Vitro Identification of metabolic pathways and major metabolites. nih.gov Understanding the compound's stability and potential for active metabolites. nih.gov

| Enzyme/Receptor Assays | In Vitro | Quantitative measurement of biological activity (e.g., IC50). | Validates in silico predictions and confirms mechanism of action. |

Development of Targeted Delivery Systems for Medicinal Applications

Even a highly potent drug can be ineffective or cause significant side effects if it doesn't reach its intended target in the body. A major challenge for many biphenyl compounds, which can be lipophilic, is poor bioavailability and off-target toxicity. Targeted drug delivery systems (TDDS) represent a sophisticated strategy to overcome these hurdles. nih.gov The goal of a TDDS is to deliver a therapeutic agent specifically to the site of disease, increasing its local concentration and minimizing systemic exposure. youtube.com

Future research into the medicinal applications of this compound derivatives will likely involve their formulation into advanced delivery vehicles.

Passive Targeting: This approach utilizes nanocarriers (typically 10-200 nm in size) that can accumulate in tissues with "leaky" blood vessels, such as tumors, through the enhanced permeability and retention (EPR) effect.

Active Targeting: This is a more advanced strategy where nanocarriers are decorated with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on diseased cells, further enhancing delivery precision. youtube.com

Commonly explored nanocarrier systems that could be applied include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. youtube.com

Polymeric Nanoparticles: Made from biodegradable polymers, these systems can provide sustained release of the encapsulated drug.

Micelles: Self-assembling structures formed by amphiphilic block copolymers, ideal for solubilizing poorly water-soluble drugs. youtube.com

Table 4: Potential Targeted Delivery Systems for Biphenyl-Based Agents

Delivery System Description Targeting Strategy Potential Application
Liposomes Spherical vesicles with a lipid bilayer shell. youtube.com Passive (EPR effect) or Active (ligand-conjugated) Cancer therapy, anti-inflammatory treatments
Polymeric Nanoparticles Solid colloidal particles made of biodegradable polymers. Passive or Active Controlled, long-term release therapies
Polymer-Drug Conjugates Covalent attachment of the drug to a polymer backbone. Passive or Active Improved solubility and circulation time

| Micelles | Self-assembled core-shell nanostructures. youtube.com | Passive or Active | Solubilization and delivery of hydrophobic drugs |

Q & A

Q. What are the key synthetic routes for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol?

  • Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a brominated benzyl alcohol precursor, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water under reflux . Alternatively, Friedel-Crafts acylation of biphenyl derivatives with acetyl chloride and AlCl₃ as a Lewis acid can yield intermediates, which are subsequently reduced to the methanol derivative using NaBH₄ or LiAlH₄ .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer: Structural confirmation relies on 1H/13C NMR (to identify aromatic protons and hydroxyl groups), IR spectroscopy (for -OH and C-Cl stretches), and mass spectrometry (for molecular ion peaks). Purity is assessed via HPLC with a C18 column (methanol/water mobile phase). For crystalline samples, X-ray diffraction (XRD) with SHELXT/SHELXL software refines crystal structures .

Q. What are the solubility and stability properties of this compound?

  • Methodological Answer: The compound is slightly soluble in water but dissolves readily in ethanol, DMSO, and dichloromethane. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques confirm the presence of the biphenyl and methanol groups?

  • Methodological Answer:
  • NMR: Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the hydroxyl proton resonates as a broad singlet (δ 1.5–2.5 ppm).
  • IR: Peaks at ~3300 cm⁻¹ (-OH stretch) and 1090 cm⁻¹ (C-Cl stretch).
  • Mass Spec: Molecular ion [M+H]+ at m/z 234.6 (C₁₃H₁₁ClO) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer: Biocatalytic reduction of ketone precursors using Daucus carota or P. crispum cells in aqueous media achieves enantiomeric excess (ee > 95%). For chemical methods, chiral catalysts like BINAP-Ru complexes enable asymmetric hydrogenation. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers .

Q. What computational methods predict the compound’s reactivity or interactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Models HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Screens interactions with targets like GPCRs or enzymes (e.g., TAAR1 agonists) using AutoDock Vina .
  • MD Simulations: Assess stability in lipid bilayers for drug delivery studies .

Q. How do structural modifications influence biological activity?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing derivatives (e.g., halogen substitution at biphenyl positions or hydroxyl group alkylation). In vitro assays (e.g., antimicrobial MIC tests, kinase inhibition) quantify activity. For example, replacing Cl with F increases membrane permeability but reduces metabolic stability .

Q. How to resolve contradictions in reported synthesis yields or purity?

  • Methodological Answer: Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use chiral derivatization agents (e.g., Mosher’s acid) to confirm enantiopurity. Cross-validate purity via HPLC-MS and elemental analysis .

Q. What environmental factors degrade the compound, and how are they analyzed?

  • Methodological Answer: Photodegradation studies under UV/visible light (λ = 254–365 nm) in quartz cuvettes identify breakdown products via GC-MS . Hydrolytic stability is tested at pH 1–14 (37°C, 24h), with degradation quantified by HPLC. Biodegradation assays use soil microcosms and LC-TOF for metabolite profiling .

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(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

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